2-Chlorothiophene

Catalog No.
S772708
CAS No.
96-43-5
M.F
C4H3ClS
M. Wt
118.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorothiophene

CAS Number

96-43-5

Product Name

2-Chlorothiophene

IUPAC Name

2-chlorothiophene

Molecular Formula

C4H3ClS

Molecular Weight

118.59 g/mol

InChI

InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H

InChI Key

GSFNQBFZFXUTBN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)Cl

Canonical SMILES

C1=CSC(=C1)Cl

Organic Synthesis

2-Chlorothiophene is a versatile building block in organic synthesis due to its reactive chlorine atom and aromatic ring structure. Researchers utilize it as a precursor for the synthesis of various heterocyclic compounds, which are organic compounds containing atoms other than carbon and hydrogen in the ring structure. These heterocyclic compounds have diverse applications in medicinal chemistry, materials science, and other fields [].

Material Science

Researchers are exploring the potential of 2-chlorothiophene in the development of novel materials with unique properties. For instance, studies have investigated its use in the synthesis of conductive polymers, which are polymers that can conduct electricity []. Additionally, 2-chlorothiophene derivatives are being explored for their potential applications in organic photovoltaics, which are devices that convert light energy into electrical energy [].

Origin and Significance:

2-Chlorothiophene is not naturally abundant, but it can be synthesized from various starting materials. It holds importance in scientific research due to its unique chemical properties, particularly its aromatic character and reactivity of the chlorine atom. This allows for further functionalization and incorporation into complex molecules with diverse applications [1].

Citation:

  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Chapman and Hall.

Molecular Structure Analysis

2-Chlorothiophene possesses a five-membered aromatic ring structure. The ring consists of four carbon atoms and one sulfur atom. A chlorine atom is attached to the second carbon atom in the ring (hence the prefix "2-"). This structure gives rise to several key features:

  • Aromaticity: The cyclic arrangement of atoms with alternating single and double bonds delocalizes the electrons, granting aromatic character to the ring. This stability influences reactivity and makes the ring less susceptible to addition reactions [2].
  • Polarity: The electronegative chlorine atom introduces a slight positive charge on the adjacent carbon, making it susceptible to nucleophilic attack [3].

Citation:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry (1st ed.). Oxford University Press.
  • Smith, M. B. (2008). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 2-chlorothiophene. One common approach involves the reaction of butane-2,3-dione with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) [1].

Balanced Chemical Equation:

C₄H₆O₂ + C₁₀H₁₂O₄S₄ → C₄H₃ClS + 2 CO₂ + 2 H₂O + 2 CH₃OH

Other Reactions:

2-Chlorothiophene undergoes various reactions due to the reactivity of the chlorine atom and the aromatic ring. Here are some examples:

  • Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom can be replaced by other nucleophiles like amines or alkoxides under appropriate reaction conditions [1].
  • Electrophilic Aromatic Substitution (S_EAr): While less common due to the electron-withdrawing nature of the chlorine, electrophilic aromatic substitution reactions might be possible with strong electrophiles under specific conditions [3].

Citation:

  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Chapman and Hall.
  • Smith, M. B. (2008). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

Physical And Chemical Properties Analysis

  • Molecular Formula: C₄H₃ClS
  • Molecular Weight: 118.59 g/mol [1]
  • Physical State: Colorless to light brown liquid at room temperature [4]
  • Melting Point: -71.9 °C [4]
  • Boiling Point: 127-129 °C [4]
  • Density: 1.28 g/mL [4]
  • Solubility: Insoluble in water, miscible with organic solvents like ethanol and ether [4]
  • Flash Point: 22 °C [4]

Citation:

  • 2-Chlorothiophene, 97%, Thermo Scientific [Online]. Available from: (Accessed on May 3, 2024)

For instance, some 2-chlorothiophene derivatives show potential as anticonvulsant agents, but the specific mechanism requires further investigation [5].

Citation:

  • Meanwell, N. A. (2011). Ion Channels in Health and Disease (1st ed.). Academic Press.

  • Friedel-Crafts Reactions: It readily reacts with active aromatic compounds in the presence of aluminum chloride, facilitating the formation of substituted products .
  • Dimerization: When treated with cation exchange resins or strong acids, such as orthophosphoric acid, 2-chlorothiophene can undergo dimerization to yield various products .
  • Gas-phase Reactions: In gas-phase conditions, it can react with hydrogen sulfide to produce thiophenethiol, demonstrating its reactivity under different conditions .

Various methods exist for synthesizing 2-chlorothiophene:

  • Chlorination of Thiophene: A common approach involves the chlorination of thiophene using hydrochloric acid under controlled conditions. This method typically yields high purity levels .
  • Electrophilic Aromatic Substitution: This method can be employed to introduce chlorine into the thiophene ring, leveraging the compound's reactivity towards electrophiles.

2-Chlorothiophene finds applications across several fields:

  • Chemical Synthesis: It serves as an important reagent in organic synthesis, particularly in the preparation of pharmaceutical compounds .
  • Material Science: Due to its unique chemical properties, it is used in developing specialized materials and coatings.
  • Agricultural Chemicals: Some derivatives are explored for use in agrochemicals.

Studies on the interactions of 2-chlorothiophene reveal its potential reactivity with various substrates. For instance, its behavior in Friedel-Crafts reactions has been well-documented, showcasing its ability to form complex structures when interacting with aromatic compounds under specific catalytic conditions. Additionally, its dimerization reactions indicate that it can participate in self-reaction pathways, leading to diverse product formations.

Several compounds share structural similarities with 2-chlorothiophene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
ThiopheneC₄H₄SParent compound; lacks chlorine; more stable
3-ChlorothiopheneC₄H₃ClSChlorine at the 3-position alters reactivity
2-BromothiopheneC₄H₃BrSBromine substitution influences electrophilicity
2-MethylthiopheneC₅H₆SMethyl group increases steric hindrance; less reactive

2-Chlorothiophene is unique due to its specific chlorine substitution at the second position on the thiophene ring, which significantly influences its reactivity and applications compared to other thiophene derivatives. This positioning allows for distinct electrophilic substitution patterns and enhances its utility in synthetic chemistry.

XLogP3

2.5

Boiling Point

128.3 °C

LogP

2.54 (LogP)

Melting Point

-71.9 °C

UNII

3EVV74IJN6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (10.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (10.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (89.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

23.76 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

96-43-5

Wikipedia

2-Chlorothiophene

General Manufacturing Information

Thiophene, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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